molecular formula C28H49NO9 B575842 Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside CAS No. 173725-25-2

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside

Cat. No.: B575842
CAS No.: 173725-25-2
M. Wt: 543.698
InChI Key: UCYWDRBNMNJNSW-JQPIIJRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is known for its significant role in the field of biomedicine, particularly in drug discovery and development. This compound is characterized by its complex structure, which includes a glucopyranoside backbone with multiple acetyl groups and a tetradecyl chain .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside are not fully understood. It is known that similar compounds, such as 2-acetamido-2-deoxy-D-glucose analogs, have been examined for their effects on the incorporation of D-[3H]glucosamine into cellular glycoconjugates . These analogs exhibit a concentration-dependent reduction of D-[3H]glucosamine incorporation into isolated glycosaminoglycans (GAGs), suggesting that they may interact with enzymes involved in GAG synthesis .

Cellular Effects

The cellular effects of this compound are currently unknown. Similar compounds have been shown to influence cellular function. For example, 2-acetamido-2-deoxy-D-glucose analogs have been shown to affect the incorporation of D-[3H]glucosamine into cellular glycoconjugates .

Molecular Mechanism

The exact molecular mechanism of this compound is not yet fully understood. Similar compounds have been shown to inhibit D-[3H]glucosamine incorporation into isolated GAGs by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside is unique due to its long tetradecyl chain, which enhances its hydrophobic interactions and membrane permeability. This property makes it particularly useful in drug delivery and membrane studies .

Biological Activity

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (C14GlcNAc) is a glycosylated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of C14GlcNAc involves several steps, typically starting from tri-O-acetyl-D-glucal. The process includes the use of various reagents such as tetrakis(μ-trifluoroacetamidato)dirhodium(II) and zinc under controlled conditions to yield the final product. The molecular formula for C14GlcNAc is C28H49NO9C_{28}H_{49}NO_9, with a molecular weight of 543.69 g/mol .

Cytotoxicity

Research indicates that compounds similar to C14GlcNAc exhibit cytotoxic effects in various cell lines. For instance, studies on triazole-linked alkyl β-D-glucopyranosides demonstrate that increasing the hydrophobic tail length correlates with increased cytotoxicity. Specifically, tetradecyl derivatives show significant apoptotic activity in Jurkat cells, with IC50 values indicating effective cytotoxic concentrations ranging from 24 μM to 890 μM depending on structural variations .

Table 1: Cytotoxicity of Alkyl β-D-glucopyranosides

CompoundIC50 (μM)Mechanism of Action
Tetradecyl β-D-glucopyranoside24Apoptosis via mitochondrial depolarization
Hexadecyl β-D-glucopyranoside26Apoptosis via caspase-3 activation
Octadecyl β-D-glucopyranoside890Necrosis and apoptosis

Inhibition of Glycosaminoglycan Synthesis

C14GlcNAc has been shown to inhibit glycosaminoglycan (GAG) synthesis in primary hepatocytes. The compound competes with D-[3H]glucosamine for incorporation into GAGs, resulting in reduced synthesis rates without significantly affecting total protein synthesis. This suggests a mechanism where C14GlcNAc may alter metabolic pathways critical for GAG production .

Table 2: Effects of C14GlcNAc on GAG Synthesis

Treatment Concentration (mM)% Control GAG Synthesis
0.190%
0.560%
1.07%

Case Studies

  • Cellular Uptake and Glycosylation : In a study involving HL60 cells, C14GlcNAc was incubated in serum-free media for two days, leading to the production of various glycosylated products. Mass spectrometry analysis identified neolacto-series oligosaccharides as the primary products, demonstrating the compound's utility as a primer for oligosaccharide synthesis .
  • Inhibition of Enzymatic Activity : Another investigation revealed that related compounds could inhibit human placental glucocerebrosidase activity in vitro. This inhibition was characterized as mixed-type and suggests potential therapeutic applications in lysosomal storage disorders .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-tetradecoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-34-28-25(29-20(2)30)27(37-23(5)33)26(36-22(4)32)24(38-28)19-35-21(3)31/h24-28H,6-19H2,1-5H3,(H,29,30)/t24-,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYWDRBNMNJNSW-JQPIIJRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.